1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₀O₂. This compound features a cyclopropane ring attached to a furan ring via a methylene bridge, with an aldehyde functional group on the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan-3-carbaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: 1-(Furan-3-ylmethyl)cyclopropane-1-carboxylic acid
Reduction: 1-(Furan-3-ylmethyl)cyclopropane-1-methanol
Substitution: Various halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the function of target proteins and pathways .
Comparison with Similar Compounds
Furan-2-carbaldehyde: Similar structure but with the aldehyde group directly attached to the furan ring.
Cyclopropane-1-carbaldehyde: Lacks the furan ring, simpler structure.
Furan-3-carboxylic acid: Similar furan ring structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the combination of a strained cyclopropane ring and a reactive furan ring, providing a versatile scaffold for chemical modifications and potential biological activities .
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-(furan-3-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6-7H,2-3,5H2 |
InChI Key |
UGJFJUZAJVOMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=COC=C2)C=O |
Origin of Product |
United States |
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